molecular formula C17H19F2N3 B4346685 5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4346685
M. Wt: 303.35 g/mol
InChI Key: ALDAZKDTGKQLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with 1,2-allenic ketones under mild conditions without the use of catalysts or promoters . This method is highly regioselective, favoring the formation of the desired product. The reaction conditions are generally mild, often conducted at room temperature, which helps in preserving the integrity of sensitive functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at positions where the pyrazolo[1,5-a]pyrimidine ring is activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to the presence of the adamantyl and difluoromethyl groups, which confer unique steric and electronic properties. These modifications can enhance the compound’s stability, bioavailability, and specificity for its molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3/c18-16(19)13-6-14(21-15-1-2-20-22(13)15)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,16H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDAZKDTGKQLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=NN5C(=C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
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5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
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5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
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Reactant of Route 6
5-(1-adamantyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

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